molecular formula C18H15BrCl2N2O2 B1667307 BIRT 377

BIRT 377

Cat. No.: B1667307
M. Wt: 442.1 g/mol
InChI Key: FJNJHZQMQRVZEE-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIRT 377 is a synthetic organic compound known for its potent inhibitory effects on the interaction between intercellular adhesion molecule-1 and lymphocyte function-associated antigen-1. This interaction is crucial in mediating several immunological processes, making this compound a valuable compound in the study of inflammation and immune responses .

Mechanism of Action

Target of Action

BIRT 377, also known as (5R)-5-[(4-Bromophenyl)methyl]-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a potent negative allosteric modulator of Lymphocyte Function-associated Antigen-1 (LFA-1) . LFA-1 is a β2-integrin adhesion molecule that plays a crucial role in the immune response .

Mode of Action

This compound binds to the I-domain of LFA-1, inhibiting its interaction with its ligand, Intercellular Adhesion Molecule-1 (ICAM-1) . This interaction is critical for leukocyte adhesion, a key step in the immune response . By blocking this interaction, this compound suppresses leukocyte adhesion .

Biochemical Pathways

The inhibition of LFA-1/ICAM-1 interaction by this compound affects several biochemical pathways involved in the immune response. It inhibits the production of Interleukin-2 (IL-2) , a cytokine that plays a central role in immune cell proliferation . This suggests that this compound may modulate the immune response by altering cytokine production .

Pharmacokinetics

This compound is orally bioavailable , indicating that it can be absorbed in the gastrointestinal tract and distributed throughout the body.

Result of Action

The primary result of this compound’s action is the inhibition of leukocyte adhesion, which is a critical step in the immune response . By blocking the LFA-1/ICAM-1 interaction, this compound prevents leukocytes from adhering to the endothelium and migrating to sites of inflammation . This leads to a reduction in inflammation and immune response .

Biochemical Analysis

Biochemical Properties

BIRT 377 interacts with the LFA-1 (lymphocyte function-associated antigen-1), a transmembrane β2-adhesion receptor expressed on leukocytes . It acts as a potent negative allosteric modulator of LFA-1, with a Ki of 25.8 nM . This compound binds to the I-domain of LFA-1 , inhibiting its interaction with ICAM-1 (intercellular adhesion molecule-1) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reversibly inhibits LFA-1 mediated binding of SKW3 leukemia cells to ICAM-1 . This inhibition disrupts the LFA-1/ICAM-1 interaction, which mediates several critical steps in the immune response, including leukocyte extravasation, antigen presentation, and T-cell effector functions .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the induction of the mAb24 reporter epitope on LFA-1 on the surface of SKW3 cells treated with various agonists known to induce high-affinity LFA-1 . This implies that this compound exerts its inhibitory effects by preventing up-regulation of LFA-1 to its high-affinity conformation .

Dosage Effects in Animal Models

In animal models, this compound inhibits superantigen-induced production of interleukin-2 in mice in a dose-dependent fashion

Transport and Distribution

Given its interaction with LFA-1, it is likely to be distributed wherever LFA-1 is expressed, which includes all leukocytes .

Subcellular Localization

Given that it interacts with LFA-1, a transmembrane protein, it is likely to be found in the vicinity of the cell membrane where LFA-1 is located .

Preparation Methods

The synthesis of BIRT 377 involves several key steps. One notable method includes the desymmetrization of dimethyl 2-p-bromobenzyl-2-methylmalonate using porcine liver esterase, followed by condensation with 3,5-dichloroaniline. The resulting carboxylic acid is then subjected to saponification and Curtius rearrangement . This method ensures high enantiomeric excess, which is crucial for the compound’s efficacy.

Chemical Reactions Analysis

BIRT 377 undergoes various chemical reactions, including:

Comparison with Similar Compounds

BIRT 377 is unique due to its high specificity and potency in inhibiting lymphocyte function-associated antigen-1. Similar compounds include:

Properties

IUPAC Name

(5R)-5-[(4-bromophenyl)methyl]-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrCl2N2O2/c1-18(10-11-3-5-12(19)6-4-11)16(24)23(17(25)22(18)2)15-8-13(20)7-14(21)9-15/h3-9H,10H2,1-2H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNJHZQMQRVZEE-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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